Comparative LogD Analysis: Lipophilicity Divergence as a Determinant of Membrane Permeability
The target compound (5-phenyl-4-aminomethyl) exhibits a significantly lower lipophilicity compared to its 2-phenyl-4-aminomethyl regioisomer. Calculated LogD at pH 7.4 for the target is -0.486, whereas the comparator has a LogD of 0.368 [1][2]. This divergence is attributed to the electronic environment created by the phenyl substitution pattern on the oxazole ring.
| Evidence Dimension | Lipophilicity (Calculated LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD = -0.486 |
| Comparator Or Baseline | (2-Phenyl-1,3-oxazol-4-yl)methanamine: LogD = 0.368 |
| Quantified Difference | Δ LogD = 0.854 (Target compound is ~7.1x less lipophilic) |
| Conditions | In silico calculation using JChem for ChemBase database entries |
Why This Matters
A lower LogD value indicates reduced non-specific membrane binding and potentially lower cellular accumulation, which is advantageous for target engagement assays where off-target partitioning needs to be minimized.
- [1] ChemBase. (5-Phenyl-1,3-oxazol-4-yl)methanamine. CBID: 236291. Available at: http://www.chembase.cn/molecule-236291.html. View Source
- [2] ChemBase. (2-Phenyl-1,3-oxazol-4-yl)methanamine. CBID: 283284. Available at: http://www.chembase.cn/molecule-283284.html. View Source
